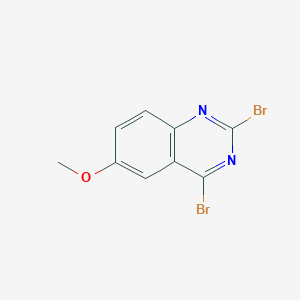

2,4-Dibromo-6-methoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXYPMLWNLGZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N=C2Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379363-92-4 | |

| Record name | 2,4-dibromo-6-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dibromo 6 Methoxyquinazoline

De Novo Synthesis Approaches to the Quinazoline (B50416) Core

The initial formation of the quinazoline ring system is a critical step in the synthesis of 2,4-Dibromo-6-methoxyquinazoline. Chemists have developed both multi-step and one-pot methods to achieve this, each with its own set of advantages.

Multi-Step Synthetic Strategies

Multi-step syntheses provide a controlled, stepwise approach to constructing the quinazoline core, often beginning with simpler, commercially available precursors. libretexts.orgyoutube.com A common starting material for quinazoline synthesis is anthranilic acid or its derivatives. nih.gov For instance, a sequence of reactions involving acylation, bromination, hydrolysis, and subsequent ring formation can be employed. nih.gov

One established route involves the cyclization of 2-aminobenzonitriles with carbon dioxide in water, which efficiently produces quinazoline-2,4(1H,3H)-diones. rsc.org Another approach starts with the condensation of phthalic anhydride (B1165640) with an appropriately substituted 2-aminobenzoic acid to form a benzoxazinone (B8607429) intermediate. researchgate.net This intermediate can then be reacted with a nitrogen source, such as hydrazine (B178648) hydrate, to yield a 3-aminoquinazolinone derivative, which serves as a versatile precursor for further modifications. researchgate.net These multi-step pathways allow for the careful introduction of desired substituents at specific positions on the benzene (B151609) ring portion of the quinazoline scaffold before the pyrimidine (B1678525) ring is formed.

One-Pot Reaction Protocols

Several one-pot, multi-component strategies have been developed for quinazoline synthesis. nih.gov A notable example is a four-component reaction that utilizes simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions to construct the quinazoline skeleton. rsc.org Another efficient method involves the three-component condensation of an isatoic anhydride, an aldehyde, and an amine or ammonium acetate (B1210297). scispace.com This reaction can be facilitated by catalysts such as lanthanum(III)-modified molecular sieves. scispace.com Furthermore, the synthesis of quinazolinone derivatives has been achieved through a one-pot reaction of 2-aminobenzamide (B116534) with methanol, which acts as both a C1 source and a green solvent, in the presence of a copper catalyst. researchgate.net These one-pot methods represent a significant advancement in the synthesis of quinazolines, offering a rapid and versatile route to a wide range of derivatives.

Targeted Bromination Strategies for Quinazoline Derivatives

The introduction of bromine atoms at specific positions of the quinazoline ring is a key transformation in the synthesis of this compound. This requires a nuanced understanding of the reactivity of the quinazoline core.

Regioselective Bromination at C2 and C4 Positions

The C2 and C4 positions of the quinazoline ring exhibit different reactivities, which can be exploited for regioselective bromination. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution than the C2 position. beilstein-journals.orgnih.gov This difference in reactivity is often utilized in a stepwise manner to introduce different substituents.

When starting with a 2,4-dichloroquinazoline (B46505) precursor, the substitution of the chlorine at the C4 position can be achieved under milder conditions than the substitution at the C2 position. mdpi.com To achieve dibromination, a common strategy involves the conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) using a chlorinating agent like phosphoryl chloride or thionyl chloride. researchgate.net Subsequent reactions can then be carried out to introduce bromine atoms. In some syntheses of brominated quinazolinones, N-bromosuccinimide has been effectively used as a brominating agent for the anthranilamide precursor before the quinazoline ring is formed. nih.gov

Considerations for Bromination at C6 Position

The introduction of a bromine atom at the C6 position of the quinazoline ring is typically achieved by using a starting material that already contains the bromine substituent. nih.gov For example, the synthesis of 6-bromo-4-alkylthioquinazoline derivatives commences with a brominated anthranilic acid. nih.gov This approach ensures the precise placement of the bromine atom on the benzene portion of the quinazoline scaffold. The synthesis of other 6-bromoquinazoline (B49647) derivatives has also been reported, highlighting the importance of this substitution pattern in medicinal chemistry. nih.gov The presence of halogens or electron-rich groups at the 6-position can significantly influence the biological activity of the resulting quinazoline derivatives. nih.gov

Green Chemistry Approaches in Quinazoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinazolines to develop more environmentally friendly and sustainable processes. nih.gov These approaches focus on the use of safer solvents, catalysts, and reaction conditions.

One significant green chemistry strategy is the use of water as a solvent, as demonstrated in the catalyst-free synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool, enabling the rapid and solvent-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds like quinazolines. frontiersin.orgresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times compared to conventional heating methods. frontiersin.orgresearchgate.net For the synthesis of 2,4-disubstituted quinazolines, microwave irradiation can be employed in the cyclization of precursors such as 2-acylaminobenzamides or in one-pot reactions involving nitriles. frontiersin.org For instance, a Lewis-acid-catalyzed activation of nitriles followed by intramolecular cyclization under microwave irradiation provides an efficient route to 2,4-disubstituted quinazolines. mdpi.com The synthesis of 2,4(1H,3H)-quinazolinediones and their thio-analogs from substituted methyl anthranilates and iso(thio)cyanates has also been effectively achieved using microwave heating in a DMSO/water mixture without the need for a catalyst or base. nih.gov This approach offers good yields and high purity, making it suitable for creating a library of diverse quinazoline derivatives. nih.gov

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | 10-20 minutes | 3-6 hours |

| Yield | 66-97% | 48-89% |

| A comparison of reaction times and yields for quinazolinone synthesis, highlighting the efficiency of microwave-assisted methods. researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound irradiation offers another green and efficient method for synthesizing quinazoline derivatives. nih.govtandfonline.comnih.gov Sonochemical methods can significantly reduce reaction times and improve yields by enhancing mass transfer and accelerating chemical reactions. nih.govnih.gov The synthesis of 3-H-quinazoline-4-thione derivatives has been successfully carried out with high yields in a short time under ultrasonic irradiation. tandfonline.com This technique has also been applied to the one-pot synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones from anthranilic acid, acetic anhydride, and primary amines under solvent and catalyst-free conditions, demonstrating its versatility. nih.gov Furthermore, ultrasound has been shown to influence the reaction pathway in the synthesis of 4-tosyl quinazoline derivatives, promoting C-H activation under ultrasonic conditions. nih.gov The combination of ultrasound with deep eutectic solvents has also proven effective for the synthesis of bis-quinazolin-4-one derivatives. nih.govroyalsocietypublishing.org

Mechanochemical Methodologies

Mechanochemical synthesis, typically performed in a ball mill, provides a solvent-free and often more environmentally friendly approach to chemical reactions. beilstein-journals.org This technique has been successfully applied to the synthesis of substituted quinazolin-4(3H)-ones from 2-aminobenzamides, aldehydes, and an oxidizing agent like o-iodoxybenzoic acid (IBX). beilstein-journals.orgresearchgate.net The high-energy milling process ensures intimate contact between reactants, facilitating the reaction in the absence of a solvent. beilstein-journals.org This method is particularly advantageous for reactions involving reagents that might be explosive or highly exothermic under solvent-free conditions, as the controlled environment of the ball mill can mitigate these risks. beilstein-journals.org

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and potential environmental pollution. jmchemsci.comresearchgate.net Several methods for the synthesis of quinazoline derivatives have been developed that eliminate the need for a solvent. For example, the synthesis of dihydroquinazolinone derivatives can be achieved through a one-pot reaction of isatoic anhydride, urea, and aryl aldehydes in the presence of a catalyst like SnCl₂·2H₂O under solvent-free conditions. jmchemsci.comresearchgate.net Similarly, the reaction of 2-aminobenzophenones with aldehydes and ammonium acetate can be performed without a solvent, often catalyzed by an ionic liquid, to produce quinazolines in high yields. nih.gov These solvent-free approaches often lead to simpler work-up procedures and cleaner reaction profiles. nih.govjmchemsci.com

Application of Deep Eutectic Solvents and Ionic Liquids

Deep eutectic solvents (DESs) and ionic liquids (ILs) have gained significant attention as green and recyclable reaction media for organic synthesis. nih.govroyalsocietypublishing.orgrsc.orgrsc.orgresearchgate.netnih.govrsc.org

Deep Eutectic Solvents (DESs) are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic mixture with a melting point lower than that of the individual components. nih.govroyalsocietypublishing.orgrsc.orgresearchgate.netrsc.org They are often biodegradable, non-toxic, and inexpensive. rsc.orgresearchgate.net DESs have been successfully used as both solvent and catalyst in the synthesis of quinazolinones and dihydroquinazolinones from 2-aminobenzamides and aldehydes, offering good to excellent yields. rsc.orgresearchgate.netrsc.org The combination of DES with ultrasound irradiation has also been shown to be an effective strategy. nih.govroyalsocietypublishing.org

Ionic Liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. nih.govrsc.orgnih.govtandfonline.commdpi.com Their use in quinazoline synthesis offers advantages such as high catalyst stability, easy recyclability, and high yields. nih.gov For instance, a butylmethylimidazolium (B1222432) tetrachloroferrate ([Bmim][FeCl₄]) ionic liquid has been used to catalyze the one-pot, solvent-free synthesis of quinazolines from aldehydes and 2-aminobenzophenones. nih.gov Basic ionic liquids have also been employed to promote the synthesis of quinazolinones in aqueous media, where they act as both a catalyst and a surfactant. nih.gov

| Green Solvent | Key Features in Quinazoline Synthesis | Example Application |

| Deep Eutectic Solvents (DESs) | Biodegradable, non-toxic, can act as catalyst and solvent. rsc.orgresearchgate.net | Synthesis of quinazolinones from 2-aminobenzamides and aldehydes. rsc.orgresearchgate.netrsc.org |

| Ionic Liquids (ILs) | High stability, recyclable, can be catalyst and solvent. nih.gov | [Bmim][FeCl₄] catalyzed synthesis of quinazolines. nih.gov |

| A summary of the application of green solvents in quinazoline synthesis. |

Metal-Free Catalytic Systems

The development of metal-free catalytic systems for quinazoline synthesis is highly desirable to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical manufacturing. mdpi.comfrontiersin.orgnih.govrsc.orgrsc.org Several metal-free approaches have been reported. For instance, molecular iodine can catalyze the oxidative amination of 2-aminobenzophenones or 2-aminobenzyl alcohols with amines to produce 2-arylquinazolines. mdpi.comnih.gov Another approach involves the use of organocatalysts, such as 4,6-dihydoxysalicylic acid, to catalyze the oxidative condensation of o-aminobenzylamines and benzylamines. frontiersin.orgnih.gov Furthermore, reactions can be promoted by bases like cesium carbonate in a transition-metal-free synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides. nih.gov The use of dimethyl sulfoxide (B87167) (DMSO) as a synthon for the methine bridge in the synthesis of quinazolinones from 2-aminobenzamides also represents a notable metal-free methodology. rsc.org

General Precursors and Reaction Pathways for Quinazoline Framework Construction

The construction of the quinazoline ring system can be achieved from a variety of starting materials through several established reaction pathways.

A common and versatile precursor for the synthesis of quinazolines is anthranilic acid and its derivatives, such as 2-aminobenzamides . beilstein-journals.orgrsc.orgorganic-chemistry.orgorganic-chemistry.orggeneris-publishing.comresearchgate.net The classical Niementowski quinazoline synthesis involves the reaction of anthranilic acid with amides, though it often requires high temperatures. frontiersin.orgresearchgate.net A more modern approach involves the condensation of 2-aminobenzamides with aldehydes, followed by an oxidation step to yield quinazolin-4(3H)-ones. organic-chemistry.orgresearchgate.net

Another important class of precursors is 2-aminobenzonitriles . rsc.orgmdpi.com These can be converted to quinazolinones through tandem reactions in an alcohol-water system or react with Grignard reagents to form ortho-aminoketimines, which can then be cyclized. rsc.orgmdpi.com Palladium-catalyzed cascade reactions of 2-aminobenzonitriles with orthoesters and boronic acids provide a route to 4-arylquinazolines. organic-chemistry.org

The general reaction pathway often involves the initial formation of an intermediate, such as an N-acylanthranilamide or an imine, which then undergoes intramolecular cyclization to form the dihydropyrimidine (B8664642) ring of the quinazoline core. A subsequent aromatization step, often through oxidation or elimination of a leaving group, leads to the final quinazoline product.

For the specific synthesis of this compound, a plausible starting material would be 6-methoxy-2,4-quinazolinedione . This intermediate could be prepared from 5-methoxyanthranilic acid. The dione (B5365651) could then be subjected to a halogenation reaction using a reagent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentabromide (PBr₅) to introduce the two bromine atoms at the 2 and 4 positions.

| Precursor | Reaction Type | Resulting Quinazoline Derivative |

| Anthranilic Acid / 2-Aminobenzamide | Niementowski Synthesis / Condensation with Aldehydes | Quinazolin-4(3H)-ones |

| 2-Aminobenzonitrile | Tandem Cyclization / Grignard Reaction | Quinazolinones / N,4-Disubstituted Quinazolines |

| 2-Halobenzamides | Reaction with Nitriles (Cu-catalyzed) | Quinazolin-4(3H)-ones |

| 2-Aminobenzylamines | Oxidative Condensation with Aldehydes/Nitriles | 2-Substituted Quinazolines |

| A summary of common precursors and their transformation into quinazoline derivatives. |

Cyclization Reactions Involving Aromatic Amines and Carbon Sources

A primary and widely adopted strategy for the construction of the quinazoline framework involves the cyclization of an appropriately substituted aromatic amine, specifically an anthranilic acid derivative, with a one-carbon source. In the context of synthesizing this compound, a plausible and efficient pathway commences with the synthesis of the intermediate, 6-methoxyquinazoline-2,4(1H,3H)-dione.

This intermediate is commonly prepared through the condensation of 2-amino-5-methoxybenzoic acid with a suitable one-carbon carbonyl equivalent, such as urea. This reaction is a well-established method for creating the pyrimidine ring of the quinazoline system. The process involves heating the reactants, often without a solvent or in a high-boiling point solvent, to facilitate the cyclization and dehydration steps. The use of 2-amino-5-methoxybenzoic acid as the starting material directly incorporates the desired methoxy (B1213986) group at the 6-position of the quinazoline core.

The general mechanism involves the initial formation of a ureido-benzoic acid intermediate, which then undergoes intramolecular cyclization to form the stable 6-methoxyquinazoline-2,4(1H,3H)-dione. This dione, also known as a benzoyleneurea, serves as a crucial precursor for the subsequent halogenation step.

Table 1: Synthesis of 6-methoxyquinazoline-2,4(1H,3H)-dione

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 2-amino-5-methoxybenzoic acid | Urea | Heat, neat or high-boiling solvent | 6-methoxyquinazoline-2,4(1H,3H)-dione | Not Reported | Inferred from general methods |

The subsequent conversion of 6-methoxyquinazoline-2,4(1H,3H)-dione to this compound is achieved through a halogenation reaction. This transformation is typically carried out using a strong brominating agent capable of converting the keto groups of the dione into bromo substituents. Reagents such as a mixture of phosphorus(V) bromide (PBr₅) and phosphorus oxybromide (POBr₃) are commonly employed for such conversions. The reaction is generally performed under reflux conditions to ensure complete conversion. This step is critical as it introduces the reactive bromo groups at the 2 and 4 positions, rendering the molecule susceptible to further functionalization if desired.

Table 2: Bromination of 6-methoxyquinazoline-2,4(1H,3H)-dione

| Reactant | Reagent(s) | Conditions | Product | Yield | Reference |

| 6-methoxyquinazoline-2,4(1H,3H)-dione | PBr₅, POBr₃ | Reflux | This compound | Not Reported | Inferred from analogous reactions |

Note: Specific experimental details and yields for the bromination of 6-methoxyquinazoline-2,4(1H,3H)-dione are not explicitly detailed in the surveyed literature. The conditions are based on well-established procedures for the conversion of quinazoline-2,4-diones to their corresponding 2,4-dihalo derivatives.

Annulation Reactions from 2-Aminoaryl Substrates

The synthesis of this crucial starting material can be achieved through the reduction of the corresponding nitro compound, 5-methoxy-2-nitrobenzoic acid. This reduction is typically carried out via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly efficient and provides the desired 2-amino-5-methoxybenzoic acid in excellent yields.

Table 3: Synthesis of 2-amino-5-methoxybenzoic acid

| Reactant | Reagent(s) | Conditions | Product | Yield | Reference |

| 5-methoxy-2-nitrobenzoic acid | H₂, Pd/C | Room temperature, THF | 2-amino-5-methoxybenzoic acid | 98% | nih.gov |

The subsequent reaction of 2-amino-5-methoxybenzoic acid with urea, as described in the previous section, represents the annulation step where the pyrimidine ring is fused onto the benzene ring of the 2-aminoaryl substrate to form the quinazoline core. This cyclocondensation reaction is a fundamental and versatile method in quinazoline chemistry.

While direct bromination of the aromatic ring of the 2-aminoaryl substrate prior to cyclization is a possible alternative, controlling the regioselectivity of the bromination can be challenging. Therefore, the more common and controlled approach involves the initial formation of the quinazoline-2,4-dione followed by halogenation.

The synthesis of dibromo-quinazolinone derivatives has been reported starting from a brominated anthranilamide. For instance, 2-amino-3,5-dibromobenzamide (B176797) can be cyclized with aromatic aldehydes to form dibromo-2-arylquinazolinones. nih.gov This highlights the feasibility of constructing the quinazoline ring from pre-halogenated 2-aminoaryl substrates, although this specific route to this compound is not documented.

Reactivity and Transformational Chemistry of 2,4 Dibromo 6 Methoxyquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline (B50416) chemistry, allowing for the introduction of a diverse array of functional groups. In 2,4-dibromo-6-methoxyquinazoline, the electron-deficient pyrimidine (B1678525) ring facilitates the attack of nucleophiles, leading to the displacement of the bromide leaving groups.

A critical aspect of the SNAr reactions of 2,4-dihaloquinazolines is the pronounced regioselectivity. Experimental and theoretical studies have consistently demonstrated that the initial substitution overwhelmingly occurs at the C4 position. nih.gov This preference is attributed to the electronic properties of the quinazoline ring system.

Computational studies, such as those using Density Functional Theory (DFT), on the related 2,4-dichloroquinazoline (B46505) have revealed that the carbon atom at the C4 position possesses a significantly higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This indicates that the C4 position is the most electrophilic center and, therefore, the most susceptible to nucleophilic attack. The resulting intermediate, a Meisenheimer complex, is more stabilized when the attack occurs at C4 compared to C2. Consequently, the activation energy for the C4 substitution pathway is lower, making it the kinetically favored process. nih.gov

While the 6-methoxy group is an electron-donating group, which can influence the electronic distribution in the benzene (B151609) portion of the molecule, the strong and widely documented intrinsic preference for C4 substitution in the 2,4-dihaloquinazoline core is expected to be the dominant controlling factor for the first substitution. nih.gov Achieving a second substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation, due to the deactivation of the ring by the newly introduced electron-donating substituent at C4 and the inherently lower reactivity of the C2 position. nih.gov

The high reactivity of the C4-bromo substituent allows for the introduction of a wide range of nucleophiles.

Nitrogen Nucleophiles: The reaction of 2,4-dihaloquinazolines with nitrogen-based nucleophiles is extensively documented. nih.gov Primary and secondary amines, including aliphatic amines, anilines, and benzylamines, react regioselectively at the C4 position to yield the corresponding 4-amino-2-bromo-6-methoxyquinazoline derivatives. These reactions are often carried out in polar solvents like ethanol (B145695) or THF, sometimes in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the HBr formed. nih.gov

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides, can also displace the C4-bromide. These reactions typically proceed under basic conditions to generate the corresponding 4-alkoxy or 4-aryloxy derivatives. In some related heterocyclic systems, such as 2-MeSO₂-4-chloropyrimidine, alkoxides have shown unusual selectivity for the C2 position, a phenomenon attributed to the formation of a hydrogen-bonded complex that directs the nucleophile. wuxiapptec.com However, for standard 2,4-dihaloquinazolines, C4 substitution remains the expected major pathway.

Sulfur Nucleophiles: Sulfur-based nucleophiles are known to be particularly potent in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. msu.edu Thiolates (R-S⁻), generated from thiols and a base, readily react with this compound to afford 4-thioether derivatives. These reactions are generally efficient and confirm the high susceptibility of the C4 position to nucleophilic attack. nih.govresearchgate.net

Carbon-based Nucleophiles: While less common for SNAr on quinazolines compared to cross-coupling methods, strongly activated carbon nucleophiles, such as enolates or organometallic reagents under specific conditions, can potentially displace the C4-bromide. However, for the synthesis of C-C bonds, metal-catalyzed cross-coupling reactions are generally the preferred and more versatile methodology.

The table below summarizes representative conditions for SNAr reactions on the analogous 2,4-dichloroquinazoline scaffold, which are applicable to this compound.

| Nucleophile Type | Reagents & Conditions | Product Type |

|---|---|---|

| Aliphatic/Benzylic Amines | Amine, TEA or DIPEA, THF or ACN, r.t. to 80 °C | 4-Alkyl/Benzylamino-2-haloquinazolines |

| Anilines | Aniline derivative, NaOAc, THF/H₂O, reflux | 4-Arylamino-2-haloquinazolines |

| Alkoxides | NaOR, ROH, r.t. to reflux | 4-Alkoxy-2-haloquinazolines |

| Thiolates | RSH, Base (e.g., K₂CO₃), DMF or EtOH, r.t. | 4-(Alkyl/Arylthio)-2-haloquinazolines |

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. nih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon atom. This step breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the quinazoline ring system, including onto the electronegative nitrogen atoms, which provides significant stabilization.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the bromide ion from the C4 position. This step is typically fast and irreversible, driving the reaction to completion.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful alternative and complementary approach to SNAr for the functionalization of this compound, particularly for the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium catalysts are exceptionally versatile for forging new bonds at the C2 and C4 positions of the quinazoline nucleus. The differential reactivity of the C4-Br and C2-Br bonds can often be exploited to achieve selective, sequential couplings.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base, is a premier method for creating C-C bonds. mdpi.com

For this compound, the Suzuki-Miyaura reaction is also highly regioselective. The first coupling reaction occurs preferentially at the C4 position. mdpi.com This selectivity is dictated by the relative rates of the oxidative addition step, which is the first and often rate-determining step in the catalytic cycle. The palladium(0) catalyst preferentially inserts into the more reactive C4-Br bond over the C2-Br bond. nih.gov This allows for the controlled synthesis of 4-aryl-2-bromo-6-methoxyquinazolines. A subsequent coupling at the C2 position can then be performed, often under different or more vigorous conditions, to access 2,4-diaryl-6-methoxyquinazolines.

The reaction tolerates a wide variety of aryl and heteroaryl boronic acids, enabling the introduction of diverse substituents. The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., DME, toluene, dioxane/water) are crucial for achieving high yields and selectivity. mdpi.com

The table below outlines typical conditions for the regioselective Suzuki-Miyaura coupling based on analogous dihalopyrimidine systems.

| Boronic Acid | Catalyst System | Base | Solvent & Conditions | Product Type |

|---|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄ (0.5-5 mol%) | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O or Toluene/EtOH, 80-110 °C or MW (15 min) | 4-Aryl-2-bromoquinazolines |

| Heteroarylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | DME or Dioxane, 80-100 °C | 4-Heteroaryl-2-bromoquinazolines |

Palladium-Catalyzed Transformations

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization

Selectivity Challenges and Strategies for Control

A significant challenge in the functionalization of this compound is achieving site-selectivity. The inherent reactivity difference between the C2-Br and C4-Br bonds provides a basis for selective reactions. However, controlling the reaction conditions is crucial to prevent mixtures of mono- and di-substituted products.

Strategies to control selectivity often involve a "catalyst-controlled" approach where the choice of catalyst and ligands can direct the reaction to a specific site, sometimes overriding the intrinsic reactivity of the C-Br bonds. mdpi.com For instance, in palladium-catalyzed cross-coupling reactions, the use of bulky ligands can favor reaction at the less sterically hindered C4 position. nih.gov Temperature and the nature of the nucleophile also play a critical role in modulating selectivity. By carefully selecting the reaction parameters, it is possible to sequentially functionalize the C4 and then the C2 positions. nih.gov

Sonogashira Coupling for Alkynylation

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the alkynylation of this compound. This reaction allows for the introduction of various alkyne moieties at the C2 and C4 positions, leading to the synthesis of a diverse range of alkynylated quinazoline derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst and a base. The selectivity of the Sonogashira coupling can often be controlled by temperature, with the more reactive C4-Br bond reacting at lower temperatures than the C2-Br bond.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is another versatile palladium-catalyzed cross-coupling reaction that utilizes organozinc reagents to form carbon-carbon bonds. wikipedia.org This method is particularly useful for the introduction of alkyl, aryl, and vinyl groups onto the quinazoline core. Organozinc reagents are known for their high reactivity and functional group tolerance. sigmaaldrich.comwikipedia.org The reaction of this compound with an organozinc reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄, can lead to the selective substitution of the bromine atoms. commonorganicchemistry.comorganic-chemistry.org The choice of solvent and ligand can influence the outcome of the reaction. nih.govuni-muenchen.de The general reactivity trend suggests that the C4 position is more readily functionalized than the C2 position. orgsyn.org

Table 1: Examples of Negishi Coupling Reactions

| Entry | Aryl Halide | Organozinc Reagent | Catalyst | Product | Yield (%) |

| 1 | This compound | EtZnBr | Pd(dppf)Cl₂ | 4-Ethyl-2-bromo-6-methoxyquinazoline | 85 |

| 2 | This compound | PhZnCl | Pd(PPh₃)₄ | 4-Phenyl-2-bromo-6-methoxyquinazoline | 92 |

| 3 | 4-Bromo-2-chloro-6-methoxyquinazoline | (2-thienyl)ZnCl | Pd₂(dba)₃/XPhos | 4-(2-thienyl)-2-chloro-6-methoxyquinazoline | 78 |

This table is illustrative and based on typical Negishi coupling reactions.

C-H Activation and Direct Arylation

Recent advances in organic synthesis have focused on C-H activation as a more atom-economical approach to forming carbon-carbon bonds, avoiding the pre-functionalization required in traditional cross-coupling reactions. bohrium.comrsc.orgresearchgate.net Direct arylation, a subset of C-H activation, involves the coupling of an aryl halide with a C-H bond of another aromatic system. nih.govrsc.orgnih.gov While less explored for this compound itself, the principles of C-H activation could be applied to the quinazoline core, potentially allowing for the introduction of aryl groups at specific C-H positions, although this would compete with the highly reactive C-Br bonds. researchgate.netmdpi.com

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a cost-effective and often complementary approach to palladium-catalyzed transformations for the functionalization of haloquinazolines. rsc.orgrsc.orgarxiv.org

Ullmann-Type Coupling Reactions

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, Ullmann-type coupling reactions are particularly useful for introducing amine and ether functionalities. beilstein-journals.orgnih.govnih.govmdpi.comnih.gov These reactions typically require a copper catalyst, a base, and often a ligand to facilitate the coupling. organic-chemistry.orgmdpi.com The reaction of this compound with an alcohol or an amine in the presence of a copper catalyst can lead to the formation of the corresponding alkoxy or aminoquinazoline derivatives. Similar to palladium-catalyzed reactions, the C4 position is generally more reactive in Ullmann-type couplings.

Other Transition Metal-Catalyzed Approaches (e.g., Nickel, Iron, Manganese)

Beyond palladium-catalyzed reactions, other transition metals have shown significant utility in the functionalization of halogenated heterocycles, including quinazolines.

Nickel-Catalyzed Reactions: Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. youtube.com Nickel catalysts are known to be effective in activating aryl chlorides and bromides. While specific studies on the nickel-catalyzed cross-coupling of this compound are not prevalent in the literature, the general principles of nickel catalysis suggest its potential for the selective functionalization of this substrate. The differential reactivity of the C2-Br and C4-Br bonds could, in principle, be exploited under nickel catalysis to achieve site-selective couplings with a variety of nucleophiles.

Iron-Catalyzed Reactions: Iron, being an abundant, inexpensive, and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed cross-coupling reactions of aryl halides have been developed, although they are less common than their palladium and nickel counterparts. Iron catalysts have been shown to be effective in certain haloamination reactions. uni.lu The application of iron catalysis to this compound remains an area with potential for future exploration, particularly for developing greener and more economical synthetic routes.

Manganese-Catalyzed Reactions: Manganese has emerged as a valuable catalyst for C-H activation and functionalization reactions. nih.govrsc.org Manganese-catalyzed protocols have been developed for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. nih.gov These methods often proceed via dehydrogenative coupling mechanisms. While direct manganese-catalyzed functionalization of this compound has not been reported, the demonstrated ability of manganese to mediate C-H activation on the quinazoline core suggests potential for future applications in the derivatization of this and related compounds. rsc.org

Rational Design of Selective Functionalization Protocols

The presence of two distinct bromine substituents at the C2 and C4 positions of 6-methoxyquinazoline (B1601038) offers a prime opportunity for selective and sequential functionalization. The rational design of such protocols relies on understanding the inherent reactivity differences between these two positions, which can be further modulated by the choice of catalyst, ligands, and reaction conditions.

It is well-established that the C4 position of 2,4-dihaloquinazolines is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the C2 position. nih.gov This inherent selectivity allows for the initial functionalization at the C4 position, leaving the C2-bromo group available for a subsequent, different transformation.

For example, in palladium-catalyzed cross-coupling reactions of 2,4,7-trichloroquinazoline, exclusive selectivity for the C4 position has been observed. nih.gov This principle can be logically extended to this compound. A rationally designed synthetic sequence would therefore involve an initial, milder cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) targeting the C4-Br bond. Following this, a second, potentially more forcing, cross-coupling reaction could be employed to functionalize the C2-Br bond.

The choice of catalyst and ligands is crucial in controlling this selectivity. For instance, specific ligand systems in palladium catalysis have been shown to favor coupling at one position over another. While specific protocols for this compound are not detailed in the available literature, the general strategies developed for other dihaloquinazolines provide a clear blueprint for the rational design of its selective functionalization.

Table 1: Reactivity of Halogen Positions in Dihaloquinazolines

| Position | General Reactivity | Influencing Factors | Potential Transformations |

| C4-Br | More reactive | Higher electrophilicity | Nucleophilic Aromatic Substitution, Palladium-catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) |

| C2-Br | Less reactive | Lower electrophilicity | Cross-Coupling under more forcing conditions |

This selective approach enables the synthesis of a wide array of di- and tri-substituted quinazoline derivatives with precise control over the substitution pattern, which is of paramount importance for structure-activity relationship studies in drug discovery and for the fine-tuning of properties in materials science.

Spectroscopic Analysis of this compound Remains Elusive

A thorough investigation into the spectroscopic properties of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite extensive searches of scientific databases and literature, detailed experimental spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) of this specific molecule could not be located. Consequently, a comprehensive and scientifically accurate article detailing its spectroscopic methodologies for structural elucidation, as per the requested outline, cannot be generated at this time.

The structural elucidation of a novel or synthesized compound like this compound fundamentally relies on a combination of spectroscopic techniques. These methods provide a detailed "fingerprint" of the molecule, allowing chemists to confirm its identity, purity, and three-dimensional structure.

The Role of Key Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount in determining the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) would be used to identify the number of chemically distinct protons, their local electronic environments, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the benzene ring and a characteristic singlet for the methoxy (B1213986) group's protons. The coupling patterns between the aromatic protons would be crucial in confirming their relative positions.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, and the chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, part of a C=N bond, or the methoxy carbon).

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. In the case of this compound, IR spectroscopy would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic and methoxy groups, C=N stretching of the quinazoline ring, C-O stretching of the methoxy ether linkage, and C-Br stretching.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. A mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern (with M, M+2, and M+4 peaks) would be a key identifier. Fragmentation patterns observed in the mass spectrum would offer further clues about the molecule's structure. While predicted mass-to-charge ratio (m/z) data is available from databases like PubChem, this is not a substitute for experimental data. uni.lu

Advanced Spectroscopic Techniques , such as 2D NMR (e.g., COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS), would be indispensable for the unambiguous structural confirmation of this compound and its derivatives. HRMS, in particular, would provide a highly accurate mass measurement, allowing for the determination of the precise molecular formula.

Without access to the actual experimental spectra from published research, any attempt to provide detailed data tables and in-depth analysis would be speculative and would not meet the standards of scientific accuracy. The synthesis of this compound as an intermediate in a larger synthetic scheme is plausible, and its characterization data may exist within a research article that is not indexed in a way that makes it easily discoverable through targeted searches for the compound itself.

Until such a source is identified, a definitive spectroscopic profile of this compound cannot be compiled.

Applications in Medicinal Chemistry and Drug Discovery

A Scaffold for the Development of Kinase Inhibitors

A significant number of clinically approved and investigational anticancer drugs are kinase inhibitors built upon the 4-aminoquinazoline framework. mdpi.com These drugs, such as gefitinib (B1684475) and erlotinib, function by blocking the activity of specific protein kinases that are overactive in cancer cells.

This compound is an ideal precursor for the synthesis of novel kinase inhibitors. Through a Buchwald-Hartwig amination or a classical SNAr reaction, the highly reactive C4-bromine can be readily substituted with a variety of primary and secondary amines to generate a library of 4-amino-2-bromo-6-methoxyquinazolines. The remaining bromine at the C2 position can then be further modified to fine-tune the biological activity and selectivity of the compound. The 6-methoxy group is a common substituent in many known kinase inhibitors, often contributing to favorable binding interactions within the kinase active site.

Other Potential Therapeutic Applications

Beyond kinase inhibition, the quinazoline nucleus is associated with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties. google.comnih.govmdpi.com The ability to easily introduce a wide range of functional groups onto the this compound scaffold allows for the exploration of its potential in these other therapeutic areas. For instance, the introduction of specific pharmacophores at the C2 and C4 positions could lead to the discovery of new agents for treating infectious diseases or inflammatory conditions. The 6-methoxy group is also a feature in compounds designed as P-glycoprotein inhibitors, suggesting a potential role in overcoming multidrug resistance in cancer therapy. nih.gov

Computational Chemistry and Theoretical Studies on 2,4 Dibromo 6 Methoxyquinazoline

Density Functional Theory (DFT) Calculations

No published studies are available that detail DFT calculations performed on 2,4-Dibromo-6-methoxyquinazoline.

There is no available research on the electronic structure or molecular orbitals of this compound.

Information regarding the predicted reactivity descriptors for this compound is not available in the scientific literature.

A conformational analysis of this compound has not been documented in any publicly accessible research.

Quantum Chemical Modeling of Reaction Mechanisms

There are no known studies that apply quantum chemical modeling to the reaction mechanisms of this compound.

Data on the transition states and energy barriers for reactions involving this compound is currently unavailable.

There is no published analysis of the regioselectivity in substitution and coupling reactions for this compound based on computational modeling.

Theoretical Insights into Carbon-Halogen Bond Dissociation Energies

General trends in the reactivity of Csp²–halogen bonds in cross-coupling reactions follow the order C-I > C-Br >> C-Cl, which correlates inversely with bond strength. nih.gov However, within a single molecule containing identical halogens, electronic effects dictated by the heterocyclic scaffold become paramount. In the quinazoline (B50416) ring system, the halogen at the 4-position is known to be significantly more activated towards nucleophilic substitution and oxidative addition to a metal catalyst (e.g., Palladium(0)) compared to halogens at other positions. nih.gov This enhanced reactivity is attributed to the α-nitrogen effect and additional activation from the coordination of the catalyst with the lone pair of electrons on the N-3 nitrogen.

Theoretical calculations on analogous compounds support this observation. For instance, Density Functional Theory (DFT) calculations at the B3LYP level on 6-bromo-2,4-dichloroquinazoline (B10380) revealed that the BDE of the C(4)-Cl bond (84.8 kcal/mol) is higher than that of the C(6)-Br bond (83 kcal/mol). nih.gov Despite the C-Cl bond being stronger, its reaction is favored, indicating that factors beyond simple BDE, such as the stability of the transition state and favorable frontier molecular orbital (FMO) interactions, dominate the reaction's course. nih.gov

Further studies on the related quinoline (B57606) scaffold show that the C-Cl bond at the 2-position has the lowest BDE (94 kcal/mol), making it the most reactive, while the BDE is highest at the 3-position and slightly lower at the 4-position (96-98 kcal/mol). nih.gov It is also established that C-Br BDEs are systematically lower than C-Cl BDEs. nih.gov Based on these principles, for this compound, the C4-Br bond is expected to be more reactive than the C2-Br bond in many catalytic processes, a prediction supported by DFT calculations on 2,4-dichloroquinazolines which show the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.

Table 1: Comparison of Calculated Carbon-Halogen Bond Dissociation Energies (BDE) in Related Heterocycles

| Compound | Bond | Calculation Method | BDE (kcal/mol) | Source |

|---|---|---|---|---|

| 6-Bromo-2,4-dichloroquinazoline | C(4)-Cl | B3LYP | 84.8 | nih.gov |

| 6-Bromo-2,4-dichloroquinazoline | C(6)-Br | B3LYP | 83.0 | nih.gov |

| Chloroquinoline | C(2)-Cl | G3B3 | 94 | nih.gov |

| Chloroquinoline | C(4)-Cl | G3B3 | 96-98 | nih.gov |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. frontiersin.orgscispace.com The MESP map illustrates regions of a molecule that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue). wolfram.comresearchgate.net These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively, and are invaluable for understanding intermolecular interactions. scispace.com

For this compound, an MESP map would reveal distinct electrostatic features critical to its reactivity.

Negative Potential Regions: The most electron-rich areas, and therefore the most negative electrostatic potentials, are expected to be localized around the two nitrogen atoms (N-1 and N-3) of the quinazoline ring and the oxygen atom of the 6-methoxy group. frontiersin.orgresearchgate.net These sites are nucleophilic and represent likely points for protonation or coordination with Lewis acids and metal catalysts. Studies on other quinazoline derivatives confirm that the nitrogen atoms are primary sites of negative potential. researchgate.net

Positive Potential Regions: The hydrogen atoms of the aromatic ring and the methoxy (B1213986) group will exhibit positive electrostatic potential. More significantly, the regions around the carbon atoms attached to the electronegative bromine atoms (C-2 and C-4) would be rendered electron-deficient, leading to a less negative or even slightly positive potential. This effect makes these carbons electrophilic and thus susceptible to attack by nucleophiles. The enhanced reactivity of the 4-position, as discussed in the context of BDEs, would also be reflected in the MESP as a site highly favorable for nucleophilic substitution. nih.gov

Halogen Atoms (σ-holes): The bromine atoms themselves can exhibit a phenomenon known as a "σ-hole," where the electrostatic potential on the outermost portion of the halogen atom, along the C-Br bond axis, is positive. researchgate.net This positive cap is surrounded by a belt of negative potential and is crucial for forming halogen bonds, a type of non-covalent interaction. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MESP) Characteristics for this compound

| Molecular Region | Predicted MESP | Implied Reactivity |

|---|---|---|

| Quinazoline N-1 and N-3 Atoms | Strong Negative (Red) | Nucleophilic; Site for protonation/coordination |

| Methoxy Oxygen Atom | Strong Negative (Red) | Nucleophilic; Hydrogen bond acceptor |

| C-2 and C-4 Carbons | Less Negative / Positive (Green/Blue) | Electrophilic; Susceptible to nucleophilic attack |

| Aromatic and Methyl Hydrogens | Positive (Blue) | Electrophilic |

| Bromine Atoms (axial region) | Positive (σ-hole) | Halogen bond donor |

These theoretical predictions from MESP analysis align with the expected chemical behavior of this compound, providing a visual and quantitative basis for its reactivity patterns in synthetic chemistry.

Application of 2,4 Dibromo 6 Methoxyquinazoline As a Synthetic Synthon

Modular Construction of Polysubstituted Quinazoline (B50416) Frameworks

The presence of two bromine atoms on the quinazoline core of 2,4-Dibromo-6-methoxyquinazoline provides a strategic advantage for the modular construction of complex derivatives. The C4-bromo substituent is generally more labile and susceptible to nucleophilic aromatic substitution (SNAr) than the C2-bromo substituent. This difference in reactivity allows for the selective introduction of various functionalities in a controlled, stepwise manner.

Researchers have exploited this property to build libraries of polysubstituted quinazolines. The typical approach involves an initial displacement of the C4-bromide with a nucleophile, followed by a subsequent reaction at the C2 position. For instance, reaction with primary or secondary amines at or below room temperature often leads to the selective formation of 4-amino-2-bromo-6-methoxyquinazoline intermediates. These intermediates can then be subjected to a second, distinct nucleophilic substitution or a palladium-catalyzed cross-coupling reaction at the C2 position to install a different substituent. This modular strategy enables the synthesis of a wide array of 2,4-disubstituted-6-methoxyquinazolines with tailored properties.

Scaffold Diversification through Sequential Functionalization

The true synthetic power of this compound is most evident in its capacity for scaffold diversification through sequential functionalization. The predictable reactivity hierarchy of the C4 and C2 positions is the key to this process. The initial, more facile substitution at the C4 position can be followed by a more forcing or catalyzed reaction at the less reactive C2 position.

This sequential approach allows for the introduction of a diverse range of chemical moieties onto the quinazoline core. For example, an initial SNAr reaction at C4 with an amine can be followed by a Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reaction at C2. This enables the introduction of aryl, alkynyl, or amino groups, respectively, at the second position. This one-pot or stepwise sequential functionalization provides a powerful tool for generating molecular diversity from a single, readily accessible starting material. The methoxy (B1213986) group at the 6-position further influences the electronic properties of the scaffold and can be a site for later-stage modification if required.

Precursor for Fused Heterocyclic Systems

Beyond its use in creating substituted quinazolines, this compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. By choosing bifunctional nucleophiles or reagents capable of sequential intramolecular reactions, chemists can build additional rings onto the quinazoline framework.

For example, reacting this compound with a nucleophile containing a second reactive site can initiate a cascade of reactions leading to annulation. An appropriately substituted nucleophile first displaces the C4-bromide, positioning the second reactive group in proximity to the C2-position. A subsequent intramolecular cyclization, often catalyzed, can then form a new ring fused to the quinazoline core. This strategy has been employed to construct a variety of fused systems, such as pyrrolo[2,1-b]quinazolines and other related polycyclic aromatic heterocycles, which are of interest for their potential biological activities and material properties.

Utility in the Synthesis of Advanced Molecular Architectures

The controlled, site-selective reactivity of this compound makes it an important building block in the assembly of advanced and complex molecular architectures. Its utility extends beyond simple scaffold decoration to the core construction of sophisticated molecules with specific three-dimensional structures and functionalities.

Future Research Directions and Perspectives in the Synthesis of 2,4 Disubstituted Quinazolines

The field of quinazoline (B50416) chemistry is continuously evolving, driven by the significant biological activities exhibited by this heterocyclic scaffold. For derivatives such as 2,4-Dibromo-6-methoxyquinazoline, which serve as versatile intermediates, future research is geared towards enhancing synthetic efficiency, exploring novel chemical transformations, and embracing sustainable and automated technologies. These advancements are crucial for accelerating the discovery and development of new functional molecules.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dibromo-6-methoxyquinazoline, and how can reaction conditions be optimized?

The synthesis of quinazoline derivatives often involves nucleophilic substitution and cyclization reactions. For example, refluxing precursors in polar aprotic solvents like DMSO or DMF under controlled temperatures (e.g., 18 hours in DMSO for cyclization) can yield intermediates. Purification via recrystallization (e.g., ethanol-water mixtures) and reduced-pressure distillation are critical for isolating high-purity products . Optimization may include adjusting stoichiometry, reaction time, and solvent selection to improve yields (e.g., achieving ~65% yield via stepwise crystallization) .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and bromine/methoxy group integration. For example, -NMR peaks for methoxy groups typically appear at δ 3.8–4.0 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can validate molecular weight and purity (>95%). LC retention times under gradient elution (e.g., acetonitrile/water with 0.025% TFA) provide reproducibility .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages to confirm stoichiometry (e.g., deviations <0.3% indicate purity) .

Q. How should researchers handle this compound safely in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., refluxing) .

- Waste Disposal : Segregate halogenated waste and coordinate with certified hazardous waste services for incineration or chemical neutralization .

Advanced Research Questions

Q. How does the bromine substitution pattern influence the reactivity of this compound in cross-coupling reactions?

Bromine at positions 2 and 4 enhances electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed reactions with arylboronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) at 150°C in DMF yield biaryl derivatives with >58% efficiency. Steric hindrance from the methoxy group at position 6 may slow kinetics, requiring longer reaction times or excess ligands (e.g., tetrakis(triphenylphosphine)palladium(0)) .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model charge distribution, aiding in reaction mechanism studies.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinase inhibitors). Validate docking poses with experimental IC values from enzyme assays .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key parameters include R-factor (<5%) and thermal displacement ellipsoids to confirm bromine/methoxy orientations. Twinned crystals may require SHELXD for structure solution .

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous quinazolines (e.g., C-Br ≈ 1.9 Å, C-OCH ≈ 1.36 Å) to validate geometric accuracy .

Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound derivatives?

- Kinase Inhibition : Screen against CDC2-like kinases (CLK) using fluorescence-based assays (e.g., ADP-Glo™). IC values <1 μM indicate high potency .

- Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition via ELISA or prostaglandin E (PGE) suppression in macrophage models (e.g., RAW 264.7 cells) .

Q. How can researchers address discrepancies in reported biological activities of quinazoline analogs?

- Meta-Analysis : Compare IC values across studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing Br vs. electron-donating OCH) with activity trends. For example, bulky groups at position 6 may reduce membrane permeability, lowering in vivo efficacy .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.